Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
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Overview
Description
Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester is a derivative of phenylalanine, an essential amino acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester typically involves the protection of the amino group of phenylalanine followed by the introduction of the boronate ester group. The reaction conditions often include the use of protecting groups such as tert-butoxycarbonyl (Boc) and reagents like boronic acids or boronate esters. The process may involve multiple steps, including protection, coupling, and deprotection reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while Suzuki-Miyaura cross-coupling reactions produce biaryl compounds .
Scientific Research Applications
Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a tool for studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester
Uniqueness
Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester is unique due to its specific substitution pattern and the presence of the boronate ester group. This makes it particularly useful in cross-coupling reactions and as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C22H34BNO6 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C22H34BNO6/c1-9-27-18(25)17(24-19(26)28-20(2,3)4)14-15-10-12-16(13-11-15)23-29-21(5,6)22(7,8)30-23/h10-13,17H,9,14H2,1-8H3,(H,24,26)/t17-/m0/s1 |
InChI Key |
FUOLUSYAHDWBTE-KRWDZBQOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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